molecular formula C14H10ClN3OS B11087907 (4-Chlorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

(4-Chlorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B11087907
M. Wt: 303.8 g/mol
InChI Key: VUPZARLTJJZVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-CHLOROBENZOYL)-6-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-(4-CHLOROBENZOYL)-6-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction conditions are mild, and the process demonstrates a broad substrate scope and good functional group tolerance .

Chemical Reactions Analysis

3-(4-CHLOROBENZOYL)-6-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Scientific Research Applications

3-(4-CHLOROBENZOYL)-6-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZOYL)-6-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it can inhibit the activity of kinases involved in cell proliferation, making it a potential anticancer agent .

Properties

Molecular Formula

C14H10ClN3OS

Molecular Weight

303.8 g/mol

IUPAC Name

(4-chlorophenyl)-(6-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

InChI

InChI=1S/C14H10ClN3OS/c1-9-2-7-12-16-14(20)18(17(12)8-9)13(19)10-3-5-11(15)6-4-10/h2-8H,1H3

InChI Key

VUPZARLTJJZVIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=S)N2C(=O)C3=CC=C(C=C3)Cl)C=C1

Origin of Product

United States

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